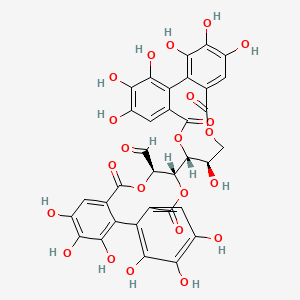
Platycaryanin D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platycaryanin D is an ellagitannin, a type of hydrolyzable tannin, isolated from the fruits and bark of Platycarya strobilacea, a plant belonging to the Juglandaceae family . Ellagitannins are known for their complex structures and diverse biological activities, making them a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: Platycaryanin D is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves several chromatographic techniques, including Diaion HP20SS, Chromatorex ODS, Toyopearl butyl 650M, and Sephadex LH-20 . These methods help in purifying the compound from the plant extracts.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from the natural plant sources, which involves harvesting the fruits and bark of Platycarya strobilacea and subjecting them to various purification processes .
化学反应分析
Types of Reactions: Platycaryanin D undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding the compound’s stability and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.
Substitution: Various nucleophiles can be used in substitution reactions to modify the structure of this compound.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinones, while reduction can yield simpler phenolic compounds .
科学研究应用
Platycaryanin D has a wide range of scientific research applications due to its unique chemical structure and biological activities :
Chemistry: Used as a model compound to study the reactivity and stability of ellagitannins.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural preservatives and additives due to its antioxidant properties.
作用机制
The mechanism of action of Platycaryanin D involves its interaction with various molecular targets and pathways . The compound exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.
Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting tumor growth.
相似化合物的比较
Platycaryanin D is unique among ellagitannins due to its specific structural features, such as the presence of ®-hexahydroxydiphenoyl esters at the glucopyranose 2, 3- and 4, 6-positions . Similar compounds include:
Platycaryanin A, B, and C: These compounds also possess tergalloyl ester groups but differ in their specific structural arrangements.
Platycariin: Another ellagitannin isolated from the same plant, with a different structural configuration.
属性
CAS 编号 |
155073-98-6 |
|---|---|
分子式 |
C34H24O22 |
分子量 |
784.5 g/mol |
IUPAC 名称 |
(10R,11S)-11-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaene-10-carbaldehyde |
InChI |
InChI=1S/C34H24O22/c35-5-16-30(56-34(52)10-4-14(39)24(44)28(48)20(10)18-8(32(50)54-16)2-12(37)22(42)26(18)46)29-15(40)6-53-31(49)7-1-11(36)21(41)25(45)17(7)19-9(33(51)55-29)3-13(38)23(43)27(19)47/h1-5,15-16,29-30,36-48H,6H2/t15-,16+,29-,30-/m1/s1 |
InChI 键 |
KHMBJGKOFANMAO-ALHZUIJYSA-N |
手性 SMILES |
C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@H]4[C@@H](OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)C=O)O |
规范 SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C(OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















